An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol
An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Propane-1,3-diyl)diphenol, also known as 1,3-bis(4-hydroxyphenyl)propane, is a member of the bisphenol family of chemical compounds. Structurally, it consists of two phenol rings connected by a three-carbon propane bridge. While its isomers, notably Bisphenol A (BPA) [4,4'-(propane-2,2-diyl)diphenol], have been extensively studied and are widely used in industrial processes, 4,4'-(Propane-1,3-diyl)diphenol is a less-documented compound. This guide provides a comprehensive overview of its known and predicted properties, potential synthesis methods, and likely biological activities, drawing on data from closely related analogues to offer insights for research and development.
Physicochemical Properties
Experimentally determined data for 4,4'-(Propane-1,3-diyl)diphenol is scarce. The following table summarizes predicted physicochemical properties based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem |
| Molecular Weight | 228.29 g/mol | PubChem |
| Monoisotopic Mass | 228.11504 Da | PubChem |
| XlogP (Predicted) | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values for various adducts of 4,4'-(Propane-1,3-diyl)diphenol are provided below, which can be valuable for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 229.12232 | 151.3 |
| [M+Na]⁺ | 251.10426 | 158.5 |
| [M-H]⁻ | 227.10776 | 155.5 |
| [M+NH₄]⁺ | 246.14886 | 168.1 |
| [M+K]⁺ | 267.07820 | 153.7 |
Table data sourced from PubChem.
Experimental Protocols
Proposed Synthesis of 4,4'-(Propane-1,3-diyl)diphenol
A potential synthesis could be adapted from the methods reported for 4,4′-(Propane-1,3-diyl)dibenzoic acid. This would likely involve a multi-step process, potentially starting from a Friedel-Crafts acylation of anisole with 1,3-propanedioyl dichloride, followed by reduction and demethylation.
Hypothetical Synthesis Workflow:
Potential Biological Activity and Applications in Drug Development
While direct biological studies on 4,4'-(Propane-1,3-diyl)diphenol are lacking, the extensive research on its isomers and other bisphenols provides a strong basis for predicting its biological effects.
Endocrine Disruption and Estrogenic Activity
Many bisphenols are known endocrine-disrupting chemicals (EDCs) due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). This interaction can lead to agonistic (estrogen-mimicking) or antagonistic (estrogen-blocking) effects, potentially disrupting normal hormonal signaling.
The structural features considered important for estrogenic activity in alkylphenolic compounds include a phenolic hydroxyl group (which 4,4'-(Propane-1,3-diyl)diphenol possesses) and the nature and position of the alkyl substituent. It is plausible that 4,4'-(Propane-1,3-diyl)diphenol could interact with estrogen receptors, and its specific activity (agonist vs. antagonist, and ERα vs. ERβ selectivity) would require experimental validation. For instance, Bisphenol A is known to have weak estrogenic activity, while some of its metabolites exhibit much stronger receptor binding.
Potential Signaling Pathway
The diagram below illustrates the hypothetical mechanism by which 4,4'-(Propane-1,3-diyl)diphenol, acting as a xenoestrogen, could interfere with the estrogen signaling pathway.
Other Potential Biological Activities
Derivatives of 1,3-diphenylpropane have been investigated for various biological activities, including cytotoxic effects against cancer cell lines and anti-inflammatory properties. Given its core structure, 4,4'-(Propane-1,3-diyl)diphenol could serve as a scaffold for the development of novel therapeutic agents in these areas.
Safety and Handling
Specific safety data for 4,4'-(Propane-1,3-diyl)diphenol is not available. However, based on the known hazards of similar phenolic compounds and bisphenols, the following precautions should be taken:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.
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Toxicity: Phenolic compounds can be irritating to the skin, eyes, and respiratory tract. Some bisphenols are suspected endocrine disruptors and may have other long-term health effects. Handle with care and refer to the safety data sheets of structurally similar compounds for more detailed information.
4,4'-(Propane-1,3-diyl)diphenol is a chemical compound with limited available data. Its structural similarity to well-studied bisphenols suggests a potential for biological activity, particularly as an endocrine disruptor through interaction with estrogen receptors. This technical guide has compiled the available predicted data and proposed methodologies for its synthesis and potential biological investigation. Further experimental research is necessary to fully characterize its physicochemical properties, validate its synthesis, and determine its biological activity profile, which could open avenues for its application in materials science and drug development.
